1-Methyl-3,4-diphenyl-1H-pyrrole
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Overview
Description
1-Methyl-3,4-diphenyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 1-position and phenyl groups at the 3- and 4-positions. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-diphenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst like iron(III) chloride .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
1-Methyl-3,4-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole: Lacks the phenyl groups, making it less hydrophobic and potentially less biologically active.
3,4-Diphenyl-1H-pyrrole: Lacks the methyl group, which may affect its binding affinity to certain targets.
1-Methyl-2,5-diphenyl-1H-pyrrole: Similar structure but with phenyl groups at different positions, leading to different chemical and biological properties.
Uniqueness: 1-Methyl-3,4-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its stability and potential as a versatile scaffold in drug design and industrial applications .
Properties
CAS No. |
24963-10-8 |
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Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-methyl-3,4-diphenylpyrrole |
InChI |
InChI=1S/C17H15N/c1-18-12-16(14-8-4-2-5-9-14)17(13-18)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
GTQIKVNWPOYWGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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